molecular formula C36H20N2O6 B1615543 1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide CAS No. 3627-47-2

1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide

Cat. No.: B1615543
CAS No.: 3627-47-2
M. Wt: 576.6 g/mol
InChI Key: KNRXJDRHZHRIBB-UHFFFAOYSA-N
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Description

N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide is a complex organic compound known for its unique structural properties It is characterized by the presence of two anthracene units linked through an isophthaldiamide bridge

Preparation Methods

The synthesis of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide typically involves the condensation of 9,10-dihydro-9,10-dioxoanthracene-1,5-diamine with isophthaloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or tetrahydrofuran to ensure complete condensation .

Chemical Reactions Analysis

N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It also interacts with proteins and enzymes, inhibiting their activity and affecting cellular processes. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide can be compared with other similar compounds, such as:

    N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)terephthaldiamide: This compound has a similar structure but with a terephthaldiamide bridge instead of an isophthaldiamide bridge.

    9,10-Dihydro-9,10-dioxoanthracene derivatives: These compounds share the anthracene core but differ in the functional groups attached to the core.

The uniqueness of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

3627-47-2

Molecular Formula

C36H20N2O6

Molecular Weight

576.6 g/mol

IUPAC Name

1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C36H20N2O6/c39-31-21-10-1-3-12-23(21)33(41)29-25(31)14-6-16-27(29)37-35(43)19-8-5-9-20(18-19)36(44)38-28-17-7-15-26-30(28)34(42)24-13-4-2-11-22(24)32(26)40/h1-18H,(H,37,43)(H,38,44)

InChI Key

KNRXJDRHZHRIBB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O

3627-47-2

Origin of Product

United States

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